molecular formula C21H18O6 B2853303 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170807-09-7

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2853303
CAS No.: 170807-09-7
M. Wt: 366.369
InChI Key: MACREQOMZKTDOT-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate, commonly known as DBCO-PEG4-acetate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBCO-PEG4-acetate is a bifunctional reagent that is commonly used in bioconjugation reactions, allowing for the covalent attachment of molecules to specific sites in biological systems. In

Advantages and Limitations for Lab Experiments

One of the main advantages of DBCO-PEG4-acetate is its high reactivity and specificity for azide groups. This allows for the precise control of molecular interactions in biological systems, making it an ideal reagent for bioconjugation and drug delivery applications. Additionally, DBCO-PEG4-acetate is stable and non-toxic, making it safe to use in laboratory experiments.
However, there are also limitations to the use of DBCO-PEG4-acetate in laboratory experiments. One limitation is the potential for off-target reactions with other functional groups in biological systems. Additionally, the covalent attachment of molecules to specific sites in biological systems may alter the normal function of the system being studied, potentially leading to inaccurate results.

Future Directions

There are several future directions for the use of DBCO-PEG4-acetate in scientific research. One area of interest is the development of more efficient and specific bioconjugation reactions using DBCO-PEG4-acetate. Additionally, researchers are exploring the use of DBCO-PEG4-acetate in the development of targeted drug delivery systems for the treatment of various diseases. Finally, there is interest in the use of DBCO-PEG4-acetate in the development of diagnostic tools for the detection of biomolecules in biological systems.
Conclusion
In conclusion, DBCO-PEG4-acetate is a unique chemical compound that has gained significant attention in scientific research due to its ability to covalently attach molecules to specific sites in biological systems. Its high reactivity and specificity for azide groups make it an ideal reagent for bioconjugation and drug delivery applications. While there are limitations to its use in laboratory experiments, DBCO-PEG4-acetate has the potential to revolutionize the field of molecular biology and lead to the development of new diagnostic tools and targeted drug delivery systems.

Synthesis Methods

The synthesis of DBCO-PEG4-acetate involves the reaction of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4H-chromen-4-one with acetic anhydride and triethylamine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. The resulting compound is then reacted with 4-(bromomethyl)benzoic acid, followed by treatment with sodium hydroxide to produce DBCO-PEG4-acetate. This synthesis method has been optimized to produce high yields of pure DBCO-PEG4-acetate, making it a reliable and efficient method for producing this compound.

Scientific Research Applications

DBCO-PEG4-acetate has a wide range of applications in scientific research, particularly in the fields of bioconjugation and drug delivery. Its unique properties make it an ideal reagent for the covalent attachment of molecules to specific sites in biological systems. This allows scientists to study the interactions between molecules and biological systems in a more controlled and precise manner. DBCO-PEG4-acetate has been used in a variety of applications, including the conjugation of proteins, peptides, and nucleic acids, as well as the development of targeted drug delivery systems.

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-3-16-20(13-4-7-17-19(10-13)25-9-8-24-17)21(23)15-6-5-14(26-12(2)22)11-18(15)27-16/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACREQOMZKTDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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